4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
Overview
Description
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is a compound with the empirical formula C10H14ClN3 . It is a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom .
Molecular Structure Analysis
The structure of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine-methylthio torsion angle is 5.7 (2)° .Scientific Research Applications
Nonlinear Optical Properties
- Nonlinear Optical Exploration : Pyrimidine derivatives, including those related to 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine, have significant applications in nonlinear optics (NLO). A study found that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Antiviral and Antitumor Activity
- Antiviral Activity : Certain pyrimidine derivatives have been evaluated for their antiviral activities. Though the specific activity of 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine is not directly mentioned, related compounds have been tested against viruses like human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).
- Antitumor Activity : Pyrimidine derivatives also exhibit antitumor properties. One study described the synthesis of a pyrimidine derivative with potent activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Neuroprotective and Antiretroviral Effects
- Neuroprotective Activity : Pyrimidine derivatives, including compounds similar to 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine, have been found to exhibit neuroprotective activity in cerebral ischemia models (Kamei et al., 2005).
- Antiretroviral Activity : Some 2,4-diaminopyrimidine derivatives have demonstrated inhibitory activity against retrovirus replication in cell culture, which suggests potential applications in HIV treatment (Hocková et al., 2003).
Pharmacological Properties
- Antiemetic Agents : Research into pyrimidinyl derivatives has led to the discovery of compounds with properties like antiemesis, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic effects (Mattioda et al., 1975).
Chemical Synthesis and Transformation
- Synthesis and Transformation : Studies have focused on the chemical synthesis and transformation of pyrimidine derivatives, providing insights into the creation of novel compounds with potential pharmacological properties (Brown & Waring, 1974).
Fungicidal Activity
- Anti-Botrytis Agent : A study on 2-anilinopyrimidines, related to 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine, highlighted their fungicidal activities against Botrytis cinerea, an important plant pathogen (Nagata et al., 2004).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-(2-methylpiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMAMNHWQNPJHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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